2,2-Dimethyl-1,2-dihydroquinoline

Vue d'ensemble

Description

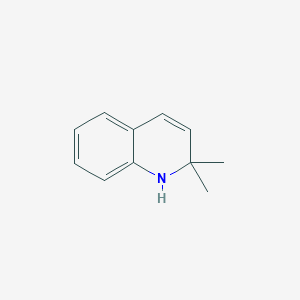

2,2-Dimethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 2-position of the dihydroquinoline ring distinguishes it from other quinoline derivatives. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method includes the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative . Another efficient synthetic route involves the use of AuCl3/AgSbF6-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols .

Industrial Production Methods: Industrial production of this compound often employs large-scale thermal cyclization methods. The process involves the use of copper catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Hydrazine-Catalyzed Reactions

Recent studies have highlighted the synthesis of 1,2-dihydroquinolines through hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). This method has shown high efficiency in producing various substituted dihydroquinolines, including 2,2-dimethyl-1,2-dihydroquinoline.

-

Reaction Conditions : The reaction typically involves treating N-prenylated 2-aminobenzaldehydes with hydrazine in an appropriate solvent at elevated temperatures (e.g., 80 °C) to facilitate cyclization and subsequent transformations to yield the desired dihydroquinoline structures .

Transfer Hydrogenation

Another significant pathway for synthesizing dihydroquinolines is through controlled transfer hydrogenation of quinolines. This method employs cobalt-amido cooperative catalysts to selectively reduce quinolines to their corresponding dihydro derivatives.

-

Mechanism : The transfer hydrogenation process involves the reaction of quinolines with amine-borane complexes, which allows for regioselective reduction at specific positions on the quinoline ring. This method has been shown to be effective in generating various substituted dihydroquinolines under mild conditions .

Electrophilic Substitution Reactions

Dihydroquinolines can undergo electrophilic substitution reactions due to the presence of nucleophilic sites on the aromatic ring. Common electrophiles include halogens and electrophilic aromatic substitution agents.

-

Example : The bromination of this compound can yield various brominated products depending on the reaction conditions and the presence of substituents on the aromatic ring.

Oxidation Reactions

Oxidation of dihydroquinolines can lead to the formation of quinolines. This transformation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Example : The oxidation of this compound can yield 2,2-dimethylquinoline under appropriate conditions.

Reduction Reactions

Conversely, reduction reactions can convert quinolines back to their dihydro counterparts. This can be performed using catalytic hydrogenation or other reducing agents.

-

Example : The reduction of 2,2-dimethylquinoline with hydrogen gas in the presence of a palladium catalyst can regenerate this compound.

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

Biological Activity

DMHQ has been investigated for its potential biological activities, particularly as a precursor in the synthesis of bioactive molecules. Studies have shown that derivatives of DMHQ possess significant antioxidant properties, making them suitable for pharmaceutical applications aimed at combating oxidative stress-related diseases .

Anti-inflammatory Properties

Research indicates that certain DMHQ derivatives exhibit anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of DMHQ derivatives and their efficacy in reducing inflammation in vitro, suggesting potential therapeutic uses in treating inflammatory conditions .

Material Science

Polymer Applications

In material science, DMHQ can be utilized to create novel materials with enhanced properties. The compound's derivatives are explored for their incorporation into polymers to improve thermal stability and durability . This application is particularly relevant in the development of advanced materials for electronics and construction.

Nanomaterials Synthesis

DMHQ is also considered for synthesizing nanomaterials. It serves as a stabilizing agent for nanoparticles during chemical reduction processes, allowing control over size and shape. This capability is crucial for producing nanomaterials with specific properties applicable in catalysis and medical devices .

Food Science

Food Preservation

The antioxidant properties of DMHQ make it a candidate for use in food science as a preservative. Laboratory tests have demonstrated its effectiveness in inhibiting oxidation processes in food products, thereby extending shelf life and maintaining quality .

| Application Area | Functionality | Outcome |

|---|---|---|

| Food Preservation | Antioxidant | Extended shelf life of food products |

| Polymer Synthesis | Enhances properties | Improved thermal stability |

| Nanoparticle Stabilization | Size control | Tailored nanomaterials for specific applications |

Veterinary Medicine

DMHQ's potential therapeutic effects extend to veterinary medicine. Studies are being conducted to evaluate its safety and efficacy in treating diseases in animals. Pharmacokinetic and pharmacodynamic studies are essential to determine the appropriate dosages and potential side effects .

Environmental Impact

Research into the environmental impact of DMHQ focuses on its biodegradability and potential as a green chemical. Environmental assessments are conducted to evaluate toxicity levels on aquatic and terrestrial ecosystems, ensuring that its application does not adversely affect biodiversity .

Case Study 1: Antioxidant Efficacy

A comparative study tested the antioxidant activity of DMHQ against conventional antioxidants using sunflower oil as a medium. Results indicated that DMHQ significantly reduced the peroxide value over time, demonstrating superior stability compared to traditional antioxidants .

Case Study 2: Anti-inflammatory Activity

In vitro tests on DMHQ derivatives showed a marked reduction in pro-inflammatory cytokines when applied to cultured human cells. This suggests a promising avenue for developing new anti-inflammatory drugs based on DMHQ structures .

Activité Biologique

2,2-Dimethyl-1,2-dihydroquinoline (DMHQ) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₁H₁₃N. Its unique structural properties make it a subject of interest in various biological studies. This article reviews the biological activities of DMHQ, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

DMHQ primarily acts as a selective non-steroidal antagonist at the glucocorticoid receptor (GCR). This interaction initiates a cascade of signal transduction pathways that influence gene expression and cellular metabolism. The compound has been shown to inhibit certain enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism and oxidative stress response .

The compound exhibits several biochemical activities:

- Enzyme Inhibition : DMHQ inhibits cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered drug metabolism.

- Cellular Effects : It influences cell signaling pathways and gene expression related to oxidative stress and apoptosis. Studies indicate that DMHQ can alter the expression of genes involved in these processes .

- Transport and Distribution : The transport of DMHQ within cells is facilitated by various transporters, allowing for both passive diffusion and active transport mechanisms.

Biological Activities

Research has demonstrated diverse biological activities associated with DMHQ:

- Anticancer Activity : DMHQ has shown promise in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines with notable effects on cell viability and apoptosis induction. Specific studies have reported IC50 values indicating effective concentrations for inhibiting growth in human glioma cells .

- Anti-Juvenile Hormone Activity : In studies focusing on juvenile hormone activity, DMHQ derivatives were synthesized and evaluated for their potential as insect growth regulators. These compounds exhibited significant anti-juvenile hormone activity, suggesting their utility in pest management .

Case Studies

Several case studies highlight the biological activity of DMHQ:

- Anticancer Studies :

- Insect Growth Regulation :

Research Findings

A summary of key research findings related to the biological activity of DMHQ is presented below:

Propriétés

IUPAC Name |

2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUYSBONRNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498243 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-61-3 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.